甲基(4-(N-(1-(苯并呋喃-2-基)丙烷-2-基)磺酰胺基)苯基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

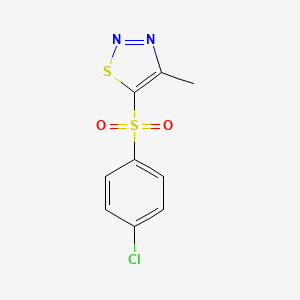

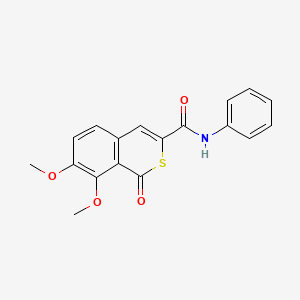

The compound , methyl (4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)carbamate, is a chemical entity that appears to be related to sulfamoylbenzene derivatives. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and reactions that can be used to infer some aspects of the compound's chemistry.

Synthesis Analysis

The synthesis of related sulfamoyl compounds involves multiple steps, including the reaction of specific sulfamoyl chlorides with other chemical entities. For instance, the synthesis of an impurity in the antibacterial drug sulfamethizole involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 4-acetamidobenzenesulfonyl chloride, followed by alkaline hydrolysis . This suggests that the synthesis of the compound may also involve the use of sulfamoyl chlorides and subsequent hydrolysis steps.

Molecular Structure Analysis

The molecular structure of sulfamoyl-related compounds is characterized by the presence of a sulfamoyl group attached to a benzene ring. In the case of the impurity found in sulfamethizole, the structure includes a thiadiazole ring and multiple sulfamoyl groups . This indicates that the compound may also have a complex structure with multiple functional groups attached to the benzene ring.

Chemical Reactions Analysis

Chemical reactions involving sulfamoyl compounds can lead to various products. For example, the N-S bond cleavage in a benzofuranyl carbamate derivative was examined, resulting in products such as carbofuran and its disulfide and trisulfide derivatives . This suggests that the compound may also undergo N-S bond cleavage under certain conditions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfamoyl compounds can be influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, reactivity, and stability. For instance, the N-S bond cleavage of a benzofuranyl carbamate derivative was found to proceed with first-order kinetics in buffer solution, indicating a specific rate of reaction that could be influenced by the compound's structure . The presence of sulfhydryl reagents also affected the reaction, leading to thiolytic cleavage . These observations suggest that the physical and chemical properties of the compound would need to be studied in detail to fully understand its behavior.

科学研究应用

抗菌特性

甲基(4-(N-(1-(苯并呋喃-2-基)丙烷-2-基)磺酰胺基)苯基)氨基甲酸酯由于其结构特征,可能具有与其他苯并呋喃衍生物中观察到的类似的抗菌特性。在一项研究中,合成了与苯并呋喃在结构上相关的取代的 1-苯并呋喃和 1-苯并噻吩,并表现出相当大的镇痛活性,表明其潜在的抗菌和治疗应用 (Rádl, Hezký, Konvička, & Krejci, 2000)。

抗肿瘤活性

苯并呋喃化合物已在各种研究中显示出抗肿瘤活性。R17934-NSC 238159,一种含有苯并咪唑部分的化合物,其复杂性类似于甲基(4-(N-(1-(苯并呋喃-2-基)丙烷-2-基)磺酰胺基)苯基)氨基甲酸酯,对包括淋巴样 L1210 白血病和黑色素瘤 B16 在内的几种实验性肿瘤表现出显着的活性,突出了苯并呋喃衍生物在癌症治疗中的潜力 (Atassi & Tagnon, 1975)。

酶抑制

具有与甲基(4-(N-(1-(苯并呋喃-2-基)丙烷-2-基)磺酰胺基)苯基)氨基甲酸酯类似结构特征的化合物已被研究其抑制特定酶的能力。例如,合成了新型磺酰胺基氨基甲酸酯作为丁酰胆碱酯酶 (BChE) 的选择性抑制剂,BChE 是一种与阿尔茨海默病病理相关的酶。其中一些化合物对 BChE 的抑制活性高于临床使用的利伐斯蒂格明,表明苯并呋喃氨基甲酸酯衍生物在神经退行性疾病中可能具有治疗潜力 (Magar et al., 2021)。

化学合成与表征

苯并呋喃衍生物,如甲基(4-(N-(1-(苯并呋喃-2-基)丙烷-2-基)磺酰胺基)苯基)氨基甲酸酯,在化学合成和表征研究中也很重要。例如,铃木-宫浦偶联已被应用于芳基氨基甲酸酯、碳酸酯和磺酸盐,展示了苯并呋喃衍生物在有机合成和新药物开发中的多功能性 (Quasdorf, Riener, Petrova, & Garg, 2009)。

安全和危害

未来方向

Benzofuran compounds have attracted attention due to their biological activities and potential applications as drugs2. However, specific future directions for “methyl (4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)carbamate” are not specified in the resources I have.

Please note that this analysis is based on the available resources and may not be comprehensive. For more detailed information, further research and experimental studies would be required.

属性

IUPAC Name |

methyl N-[4-[1-(1-benzofuran-2-yl)propan-2-ylsulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S/c1-13(11-16-12-14-5-3-4-6-18(14)26-16)21-27(23,24)17-9-7-15(8-10-17)20-19(22)25-2/h3-10,12-13,21H,11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDDMSDGEDEKJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

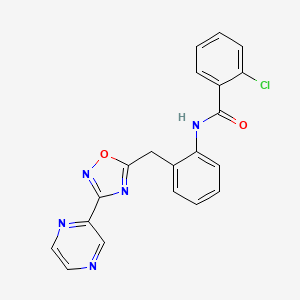

![N1-(2-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2505947.png)

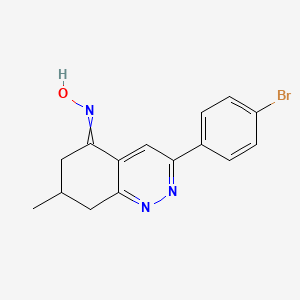

![3-Chloro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2505952.png)

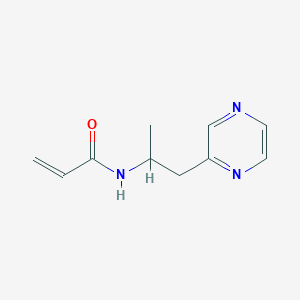

![3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)

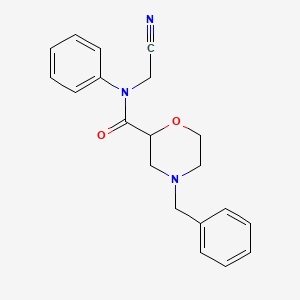

![2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2505960.png)

![(E)-3-[5-chloro-2-(dimethylamino)-1-(4-fluorophenyl)imidazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2505963.png)

![Methyl 4-[[methyl(oxirane-2-carbonyl)amino]methyl]benzoate](/img/structure/B2505967.png)